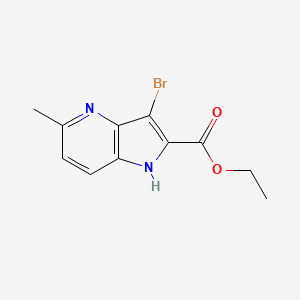

3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-8(12)9-7(14-10)5-4-6(2)13-9/h4-5,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDCUBBZDREOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179678 | |

| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132610-85-5 | |

| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

Introduction

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds. This structural modification can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of novel therapeutics. The target molecule of this guide, 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester, is a key building block for the synthesis of a variety of pharmacologically relevant molecules, including kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of this compound is strategically designed in a two-step sequence, commencing with the construction of the core 4-azaindole ring system, followed by a regioselective bromination. This approach is predicated on the well-established and versatile Fischer indole synthesis, which has been successfully adapted for the preparation of azaindoles.[1][2]

The key steps in the proposed synthesis are:

-

Formation of the 4-Azaindole Core: The synthesis of ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is achieved via a Fischer indole cyclization. This classic acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an α-keto ester. The choice of 3-methyl-2-pyridylhydrazine as the starting material is crucial as the methyl group at the 5-position of the resulting azaindole is pre-installed. The reaction with ethyl pyruvate will then furnish the desired 2-carboxylic acid ethyl ester functionality. The presence of the electron-donating methyl group on the pyridine ring is also advantageous, as it can facilitate the key[3][3]-sigmatropic rearrangement step of the Fischer indole synthesis.[1]

-

Regioselective Bromination: The introduction of a bromine atom at the 3-position of the 4-azaindole ring is accomplished through electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to effect mild and highly regioselective bromination of electron-rich heterocyclic systems like indoles and azaindoles at the C3 position.[4][5]

This synthetic sequence is illustrated in the workflow diagram below:

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

This procedure is adapted from established Fischer indole synthesis protocols.[1][6]

Step 1a: Synthesis of 3-Methyl-2-pyridylhydrazine

-

Materials:

-

2-Amino-3-methylpyridine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sodium Sulfite

-

Zinc dust

-

Sodium Hydroxide

-

Diethyl Ether

-

-

Procedure:

-

To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then added portion-wise to a stirred solution of sodium sulfite (2.5 eq) in water at 0 °C.

-

The reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 2-3 hours.

-

After cooling to room temperature, the mixture is made alkaline with a concentrated solution of sodium hydroxide.

-

The alkaline solution is then treated with zinc dust (2.0 eq) in portions, and the mixture is heated at 80-90 °C for 1 hour.

-

The hot solution is filtered, and the filtrate is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-methyl-2-pyridylhydrazine, which can be used in the next step without further purification.

-

Step 1b: Fischer Indole Cyclization

-

Materials:

-

3-Methyl-2-pyridylhydrazine

-

Ethyl pyruvate

-

Polyphosphoric Acid (PPA)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

A mixture of 3-methyl-2-pyridylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.

-

Polyphosphoric acid (10 eq by weight) is carefully added to the reaction mixture.

-

The mixture is then heated to 100-120 °C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.

-

The acidic solution is neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

-

Part 2: Synthesis of this compound

This procedure is based on standard methods for the bromination of indole derivatives.[4][5]

-

Materials:

-

Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Water

-

Saturated Sodium Thiosulfate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a solution of ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in acetonitrile at 0 °C, N-bromosuccinimide (1.1 eq) is added in portions.

-

The reaction mixture is stirred at 0 °C for 1-2 hours, and the progress is monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched by the addition of water.

-

The mixture is then washed with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1a | 3-Methyl-2-pyridylhydrazine | 2-Amino-3-methylpyridine | HCl, NaNO₂, Na₂SO₃, Zn, NaOH | Water | 0-90 | 4-6 | ~70-80 |

| 1b | Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 3-Methyl-2-pyridylhydrazine | Ethyl pyruvate, PPA | - | 100-120 | 2-4 | ~60-70 |

| 2 | This compound | Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | NBS | Acetonitrile | 0 | 1-2 | ~85-95 |

Table 1: Summary of reaction conditions and expected yields for the synthesis of this compound.

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-defined steps:

Figure 2: Simplified mechanism of the Fischer Indole Synthesis.

-

Hydrazone Formation: The pyridylhydrazine reacts with the ketone group of ethyl pyruvate to form a pyridylhydrazone.[2]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[2]

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, to generate a di-imine intermediate.[2]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular cyclization, followed by the elimination of ammonia, to afford the aromatic 4-azaindole ring system.[1][2]

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing the robust Fischer indole synthesis for the construction of the 4-azaindole core and a regioselective bromination using N-bromosuccinimide, this valuable building block can be accessed in good overall yield. The protocols and mechanistic insights provided herein are intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Scribd. (n.d.). Expt-7 The Fischer Indole Synthesis New. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

physicochemical properties of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Executive Summary

This guide provides a comprehensive technical overview of the core physicochemical properties of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. This compound, a substituted azaindole, belongs to a class of heterocyclic structures of significant interest in medicinal chemistry and materials science. An understanding of its fundamental properties—such as solubility, ionization constant (pKa), and lipophilicity—is critical for its effective application in research and development. This document details these characteristics, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug discovery and development professionals. All methodologies are presented with a focus on scientific causality and experimental integrity.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The subject of this guide is unambiguously defined by the following identifiers and structural features.

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

| Synonym(s) | 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester | [1] |

| CAS Number | 1132610-85-5 | [1] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1] |

| Molecular Weight | 283.12 g/mol | [1] |

| Purity | ≥97% (as commercially available) | [1] |

Molecular Structure

The molecule features a 1H-pyrrolo[3,2-b]pyridine core, often referred to as a 4-azaindole. This bicyclic system is decorated with a bromine atom at the 3-position, a methyl group at the 5-position, and an ethyl carboxylate group at the 2-position.

Figure 1: 2D Structure of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

The key structural features that dictate its physicochemical properties are:

-

Aromatic Heterocycle: The fused pyrrole and pyridine rings create a largely planar, aromatic system that influences solubility and stacking interactions.

-

Hydrogen Bond Donors/Acceptors: The pyrrole N-H group is a hydrogen bond donor. The pyridine nitrogen, the ester carbonyl oxygen, and the ester ether oxygen are all hydrogen bond acceptors.

-

Lipophilic Moieties: The ethyl group, methyl group, and the bromo-substituted aromatic core contribute to the molecule's lipophilicity.

-

Ionizable Centers: The pyridine nitrogen is basic, while the pyrrole N-H is weakly acidic.

Core Physicochemical Profile

The following table summarizes the key physicochemical parameters. It is important to note that while some data can be predicted computationally, experimental validation is crucial for accuracy in research settings.

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Behavior | Experimental Method |

| Physical State | Solid (predicted based on related structures) | Visual Inspection, Hot-stage Microscopy |

| Melting Point | Data not publicly available | Differential Scanning Calorimetry (DSC) |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Qualitative Solubility Screen, HPLC-based methods |

| pKa (Acidic) | Predicted ~16-18 (Pyrrole N-H) | UV-Vis Spectroscopy, Potentiometric Titration |

| pKa (Basic) | Predicted ~2-4 (Pyridine N) | HPLC-based Method, Capillary Electrophoresis |

| LogP (o/w) | Predicted XLogP3-AA: 2.6 | Shake-Flask Method, HPLC-based methods |

Note: Predicted values are derived from computational algorithms and should be used as estimates pending experimental confirmation.

In-Depth Analysis and Experimental Protocols

As a senior application scientist, it is imperative to not only present data but to explain its origin and significance. The following sections provide this context.

Solubility and Dissolution Behavior

Scientific Rationale: Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmacology. The "like dissolves like" principle suggests that the compound's relatively non-polar, aromatic structure will favor solubility in organic solvents over polar solvents like water. The presence of hydrogen bond donors and acceptors, however, may grant it some solubility in polar protic solvents like ethanol.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, material-sparing method to classify solubility across a range of relevant solvents.

-

Preparation: Dispense 1-2 mg of the compound into separate, labeled 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 0.5 mL of the test solvent (e.g., Water, 5% aq. HCl, 5% aq. NaOH, Methanol, Dichloromethane, DMSO) to each respective tube.

-

Mixing: Vortex each tube vigorously for 60 seconds.

-

Observation: Visually inspect each tube against a contrasting background for undissolved solid.

-

Classification: Classify as 'Freely Soluble' (no visible particles), 'Sparingly Soluble' (some particles remain), or 'Insoluble'.

Causality: Testing in acidic (5% HCl) and basic (5% NaOH) aqueous solutions provides insight into the compound's ionizable nature.[2] Solubility in HCl would suggest the presence of a basic functional group (the pyridine nitrogen), which forms a more polar, soluble hydrochloride salt. Conversely, solubility in a strong base would indicate an acidic proton, though the pyrrole N-H is likely too weakly acidic to be deprotonated by NaOH.

}

Figure 2: Decision workflow for qualitative solubility analysis.

Ionization Constant (pKa)

Scientific Rationale: The pKa value is the pH at which a compound is 50% ionized and 50% neutral.[3] This parameter is paramount in drug development as it dictates a molecule's charge state in different physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4), which in turn governs its absorption, distribution, and target engagement.[3][4] This compound has two primary ionizable sites:

-

Pyridine Nitrogen (Basic): This nitrogen can accept a proton (H⁺). At pH values below its pKa, it will be protonated and carry a positive charge.

-

Pyrrole Nitrogen (Acidic): The N-H proton is weakly acidic and can be removed by a strong base. At pH values above its pKa, it will be deprotonated, carrying a negative charge.

Experimental Protocol: pKa Determination by HPLC

For compounds with poor aqueous solubility, traditional potentiometric titration can be challenging. An HPLC-based method is a powerful alternative that relies on the differential retention of the ionized versus neutral forms of the molecule on a reverse-phase column.[1][5]

-

System Preparation: Use a reverse-phase C18 HPLC column. Prepare a series of buffered mobile phases covering a wide pH range (e.g., pH 2.0 to 10.0 in 0.5 pH unit increments). The organic modifier (e.g., acetonitrile or methanol) concentration should be kept constant.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).

-

Analysis: For each buffered mobile phase, inject a small volume (e.g., 5 µL) of the stock solution. Record the retention time (tR).

-

Data Plotting: Plot the retention time (tR) as a function of the mobile phase pH.

-

pKa Determination: The resulting plot will be sigmoidal. The pKa is the pH value at the inflection point of the curve, which corresponds to the point of maximum slope change. This point can be determined accurately by plotting the first derivative of the curve (ΔtR/ΔpH vs. pH).

Causality: The neutral form of the compound is more lipophilic and will interact more strongly with the non-polar C18 stationary phase, resulting in a longer retention time. The ionized (protonated or deprotonated) form is more polar and will be eluted more quickly. The sigmoidal curve reflects the transition between these two states as the mobile phase pH crosses the compound's pKa.

}

Figure 3: Relationship between pH, pKa, and ionization state.

Spectroscopic Profile (Predicted)

While experimental spectra are not publicly available, the structure allows for the prediction of key spectroscopic features essential for identity confirmation.

-

¹H NMR:

-

Aromatic Protons: Signals expected in the δ 7.0-8.5 ppm range, showing characteristic coupling patterns for the substituted pyridine and pyrrole rings.

-

Ethyl Ester Protons: A quartet around δ 4.2-4.4 ppm (–OCH₂–) and a triplet around δ 1.2-1.4 ppm (–CH₃).

-

Methyl Proton: A singlet around δ 2.4-2.6 ppm.

-

Pyrrole N-H: A broad singlet, typically at δ > 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: Signal expected around δ 160-165 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. The carbon attached to the bromine (C-Br) will be shifted.

-

Aliphatic Carbons: Signals for the ethyl and methyl groups will appear in the upfield region (δ 14-60 ppm).

-

-

Mass Spectrometry (ESI-MS):

-

The most critical feature would be the isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should show two peaks of nearly equal intensity for the molecular ion at m/z 283.0 and 285.0.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp band around 1700-1720 cm⁻¹.

-

C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

-

Implications for Research and Drug Development

The physicochemical profile of this molecule provides actionable insights for scientists:

-

For Medicinal Chemists: The predicted LogP of ~2.6 suggests a good balance between solubility and permeability, falling within the range often desired for orally bioavailable drugs. The azaindole core is a well-known "privileged scaffold" in drug discovery. The bromine atom at the 3-position serves as a valuable synthetic handle for further modification via cross-coupling reactions to explore structure-activity relationships.

-

For Formulation Scientists: The poor aqueous solubility necessitates enabling formulation strategies for in vivo studies, such as co-solvents, cyclodextrins, or amorphous solid dispersions. The basic pyridine center offers the possibility of forming more soluble salt forms (e.g., hydrochloride, mesylate) to improve dissolution.

-

For Pharmacologists and DMPK Scientists: The pKa values are crucial for predicting absorption. The compound will be predominantly in its positively charged, more water-soluble form in the acidic environment of the stomach, which may limit passive diffusion across the gastric mucosa. In the more neutral pH of the small intestine, a higher fraction will be in the neutral, more lipophilic form, favoring absorption.

Conclusion

Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with a physicochemical profile that makes it a molecule of interest for further investigation. Its poor aqueous solubility, ionizable centers, and moderate lipophilicity are defining characteristics that must be carefully considered in its application. This guide has provided a framework for understanding these properties and has outlined robust, validated experimental protocols for their determination, thereby equipping researchers with the foundational knowledge needed for confident and effective scientific advancement.

References

- University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class.

- Koppenhoefer, B., et al. (n.d.). Determination of pKa Values by Liquid Chromatography.

- MilliporeSigma. (n.d.). ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. NIH National Library of Medicine.

- Manallack, D. T. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate.

- PharmaeliX. (2021). pKa Value Determination Guidance 2024.

- University of Canterbury. (2023). Solubility of Organic Compounds.

- Pion Inc. (2023). What is pKa and how is it used in drug development?.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. rsc.org [rsc.org]

- 3. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl (6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido(3',4':4,5)pyrrolo(1,2,3-de)quinoxaline-8(7H)-carboxylate | C17H23N3O2 | CID 21302624 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester (CAS No. 1132610-85-5): Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, properties, and a validated synthetic pathway, including a step-by-step protocol for its precursor and the subsequent bromination. Furthermore, it explores the reactivity of this compound and its applications in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and organic synthesis.

Introduction: The Significance of the 4-Azaindole Scaffold

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to the endogenous purine system and the indole nucleus of tryptophan.[1] This bioisosteric relationship allows 4-azaindole derivatives to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in crucial cellular signaling pathways. The strategic introduction of a nitrogen atom into the indole ring system can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also providing an additional point for hydrogen bonding interactions with target proteins.[2]

This compound (CAS No. 1132610-85-5) is a particularly valuable synthetic intermediate. The presence of a bromine atom at the 3-position offers a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery programs. The ethyl ester at the 2-position and the methyl group at the 5-position provide additional points for modification and can influence the overall conformation and binding affinity of derivative compounds.

Compound Identification and Properties

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 1132610-85-5[3] |

| Systematic Name | Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate[3] |

| Synonyms | This compound[3] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂[3] |

| Molecular Weight | 283.12 g/mol [3] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the construction of the 4-azaindole core, followed by a regioselective bromination. The following protocols are based on established synthetic methodologies for related azaindole structures.

Synthesis of the Precursor: Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The construction of the 4-azaindole ring system can be achieved through various strategies, often involving the cyclization of appropriately substituted pyridine derivatives. A common and effective method is the Bartoli indole synthesis or variations thereof, which utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.

Diagram 1: Synthetic Pathway to the Precursor

Caption: Synthetic route to the precursor molecule.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

-

Step 1: Synthesis of 2-Bromo-3,5-dimethyl-4-nitropyridine

-

To a stirred solution of 2-amino-3,5-dimethylpyridine in a suitable solvent, add a solution of sodium nitrite in water at 0-5 °C.

-

The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid to yield 2-bromo-3,5-dimethylpyridine via a Sandmeyer reaction.

-

The 2-bromo-3,5-dimethylpyridine is subsequently nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 4-position.

-

-

Step 2: Reductive Cyclization

-

The 2-bromo-3,5-dimethyl-4-nitropyridine is subjected to reductive cyclization. This can be achieved using a reducing agent such as iron powder in acetic acid.

-

In the same pot, the in-situ generated amino-intermediate reacts with ethyl glyoxalate. The subsequent intramolecular cyclization and aromatization afford the desired ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

-

The crude product is purified by column chromatography on silica gel.

-

Bromination of the 4-Azaindole Core

The introduction of the bromine atom at the 3-position is a critical step. The electron-rich nature of the pyrrole ring in the 4-azaindole system directs electrophilic substitution primarily to this position.

Diagram 2: Bromination Workflow

Caption: Workflow for the bromination of the precursor.

Experimental Protocol: Synthesis of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Brominating Agent: To the stirred solution, add pyridinium tribromide (PHT) (1.1 eq) portion-wise at room temperature. The use of PHT is advantageous as it is a solid, easily handled source of bromine that allows for a more controlled reaction compared to liquid bromine.[4]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the title compound as a solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the C-Br bond. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Diagram 3: Key Cross-Coupling Reactions

Caption: Common cross-coupling reactions at the 3-position.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters provides a straightforward route to 3-aryl-4-azaindole derivatives. These derivatives are of significant interest as potential kinase inhibitors.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces an alkynyl moiety, which can serve as a handle for further transformations or as a key pharmacophoric element.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, leading to 3-amino-4-azaindole derivatives, which are valuable for exploring interactions with the hinge region of kinases.

The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the accessible chemical space.[1]

Applications in Drug Discovery

Derivatives of 4-azaindole are prominent in modern drug discovery. For instance, the 7-azaindole scaffold is a core component of the BRAF kinase inhibitor Vemurafenib. Similarly, 4-azaindole-based compounds have been investigated as inhibitors of various kinases, including p38 MAP kinase, JNK, and Aurora kinase. The title compound serves as an excellent starting point for the synthesis of libraries of such inhibitors. The 5-methyl group can provide beneficial steric and electronic effects, potentially enhancing selectivity and potency.

Conclusion

This compound is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its synthesis, while multi-step, relies on well-established and robust chemical transformations. The versatility of the 3-bromo substituent allows for extensive derivatization, making it an invaluable tool for medicinal chemists in the quest for new and effective drugs.

References

- BenchChem (n.d.). Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

- EvitaChem (n.d.). 4-Azaindole-3,7-dicarboxylic acid.

- Google Patents (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.

- Guidechem (n.d.). ethyl 5-broMo-2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

- He, X., et al. (2016). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

- MySkinRecipes (n.d.). 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester.

- Organic Syntheses (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.

- Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2020). PubMed Central.

- Universal Biologicals (n.d.). Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Sources

- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Ethyl 5-methyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characteristics of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a substituted 4-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural resemblance to indole and purine. As a key intermediate in the synthesis of bioactive molecules, a thorough understanding of its spectral properties is paramount for unambiguous identification and quality control. This guide provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. In the absence of publicly available experimental spectra, this document leverages data from analogous structures and foundational principles of spectroscopic interpretation to offer a robust predictive analysis. This approach not only provides a valuable reference for researchers working with this specific molecule but also illustrates the logic of spectral interpretation for complex heterocyclic systems.

Introduction: The Significance of Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged scaffold in drug discovery. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, make it a versatile building block for a wide range of therapeutic agents. The title compound, ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is a functionalized derivative with strategically placed substituents that allow for further chemical modifications, making it a valuable intermediate in the synthesis of potential drug candidates.

This guide is designed to serve as a comprehensive resource on the spectral characterization of this important molecule. Given the current lack of publicly available experimental data, we will employ a predictive approach grounded in the analysis of structurally related compounds and established spectroscopic principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the ethyl ester, and the N-H proton of the pyrrole ring.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| N-H | ~12.0 | broad singlet | - | The N-H proton of the pyrrole ring in azaindoles typically appears as a broad singlet at a high chemical shift due to hydrogen bonding and the acidic nature of the proton. |

| H-7 | ~8.1 | doublet | ~5.0 | The pyridine ring protons are deshielded. H-7 is coupled to H-6, resulting in a doublet. |

| H-6 | ~7.2 | doublet | ~5.0 | H-6 is coupled to H-7, resulting in a doublet. |

| -OCH₂CH₃ | ~4.3 | quartet | ~7.1 | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and carbonyl group and are split by the methyl protons. |

| -CH₃ | ~2.5 | singlet | - | The methyl group on the pyridine ring will appear as a singlet. |

| -OCH₂CH₃ | ~1.3 | triplet | ~7.1 | The methyl protons of the ethyl ester are split by the adjacent methylene protons. |

Causality behind Predicted Shifts:

-

Aromatic Protons: The protons on the pyridine ring (H-6 and H-7) are in a relatively electron-deficient environment, leading to downfield chemical shifts. The electron-withdrawing nature of the adjacent nitrogen atom contributes to this deshielding.

-

N-H Proton: The pyrrole N-H proton is acidic and its chemical shift is sensitive to solvent and concentration. In DMSO-d₆, it is expected to be significantly downfield.

-

Ethyl Ester Group: The chemical shifts and multiplicities of the ethyl ester protons are highly characteristic, with the methylene quartet appearing downfield from the methyl triplet.

-

Methyl Group: The methyl group at position 5 will have a typical chemical shift for an aromatic methyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate will show distinct signals for each of the 11 unique carbon atoms.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O | ~162 | The carbonyl carbon of the ester is highly deshielded. |

| C-7a | ~148 | A quaternary carbon at the fusion of the two rings. |

| C-5 | ~145 | The carbon bearing the methyl group in the pyridine ring. |

| C-3a | ~130 | A quaternary carbon at the fusion of the two rings. |

| C-7 | ~128 | Aromatic CH carbon in the pyridine ring. |

| C-2 | ~125 | The carbon to which the carboxylate group is attached. |

| C-6 | ~118 | Aromatic CH carbon in the pyridine ring. |

| C-3 | ~100 | The carbon bearing the bromine atom is expected to be shifted upfield due to the heavy atom effect. |

| -OCH₂CH₃ | ~61 | The methylene carbon of the ethyl ester. |

| -CH₃ | ~18 | The methyl carbon on the pyridine ring. |

| -OCH₂CH₃ | ~14 | The methyl carbon of the ethyl ester. |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon: The ester carbonyl carbon is characteristically found at a very downfield chemical shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the heterocyclic system and the substituents. The presence of the electron-withdrawing pyridine nitrogen generally deshields the carbons in that ring.

-

Brominated Carbon (C-3): The direct attachment of a bromine atom typically results in an upfield shift for the attached carbon due to the "heavy atom effect."

-

Ethyl Ester and Methyl Carbons: The chemical shifts for the carbons of the ethyl ester and the methyl substituent are in their expected aliphatic regions.

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular formula of ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is C₁₁H₁₁BrN₂O₂. The molecular weight is approximately 283.12 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units.

Table of Predicted Major Fragment Ions:

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

| 282 / 284 | [M]⁺ | Molecular ion |

| 237 / 239 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 209 / 211 | [M - CO₂CH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

| 203 / 205 | [M - Br]⁺ | Loss of a bromine radical. |

Fragmentation Workflow Diagram:

Caption: Predicted major fragmentation pathways for ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate under electron ionization.

Experimental Protocols

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for good signal-to-noise ratio, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

5.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

EI-MS Acquisition:

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Standard electron energy of 70 eV.

-

-

ESI-MS Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Operate in positive ion mode to observe the [M+H]⁺ ion.

-

Workflow for Spectral Data Acquisition and Analysis:

An In-Depth Technical Guide to Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a substituted 4-azaindole of significant interest in medicinal chemistry. Due to its structural similarity to purines and indoles, the 4-azaindole scaffold is a "privileged structure" in drug discovery, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This document details the nomenclature, physicochemical properties, a plausible synthetic route, and expected analytical characterization of the title compound. Furthermore, it explores the potential applications of this molecule within the broader context of drug development, supported by authoritative references from the scientific literature.

Nomenclature and Physicochemical Properties

The compound with the common name 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester is systematically named according to IUPAC nomenclature.

Table 1: Compound Identification and Properties

| Parameter | Value | Reference |

| IUPAC Name | ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | [4] |

| Synonyms | This compound | [4] |

| CAS Number | 1132610-85-5 | [4] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [4] |

| Molecular Weight | 283.12 g/mol | [4] |

| Canonical SMILES | CCOC(=O)C1=C(Br)N(C)C2=C1C=C(C)N=C2 | N/A |

| InChI | InChI=1S/C11H11BrN2O2/c1-3-16-10(15)8-6(12)11(2)14-9-5-7(1)13-4-9/h4-5H,3H2,1-2H3 | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned to start from a substituted pyridine derivative, which is then elaborated to form the fused pyrrole ring, followed by bromination. A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions found in the literature.[8][9]

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

-

To a solution of 3-amino-2-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as toluene or DMF, add diethyl acetylenedicarboxylate (1.1 eq).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

-

Add a base, such as triethylamine or diisopropylethylamine (2.5 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the desired 4-azaindole core.

Step 2: Bromination of Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq), portion-wise. The pyrrole ring of the azaindole is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most likely site of bromination.[10][11]

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product, ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Caption: Proposed workflow for the synthesis of the title compound.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures.[12][13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyridine ring (around 2.5 ppm), and signals for the aromatic protons on the pyridine ring. The NH proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the ethyl group, the methyl carbon, and the aromatic carbons of the bicyclic system. The carbon bearing the bromine atom (C3) is expected to have a chemical shift in the range of 95-105 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₁BrN₂O₂. The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[17][18][19]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the C=O stretching of the ester group (around 1700-1720 cm⁻¹), and a broad absorption for the N-H stretching of the pyrrole ring (around 3200-3400 cm⁻¹).

Applications in Medicinal Chemistry

The 4-azaindole scaffold is a cornerstone in modern medicinal chemistry, primarily due to its ability to act as a bioisostere of indole and purine systems.[3][20] This structural feature allows azaindole derivatives to interact with a wide range of biological targets, particularly protein kinases.[2][21]

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The nitrogen atom in the pyridine ring of the 4-azaindole scaffold can act as a hydrogen bond acceptor, mimicking the interaction of the adenine base of ATP.[20] The substituents on the azaindole ring, such as the bromo, methyl, and ethyl carboxylate groups in the title compound, provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[20][21] The bromo substituent at the 3-position is particularly valuable as it can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity and explore the structure-activity relationship (SAR).[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Azaindole synthesis [organic-chemistry.org]

- 6. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. Direct Experimental Observation of the Tetrabromine Cluster Br4 by Synchrotron Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-bromo-5-methyl-4-azaindole derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Bromo-5-Methyl-4-Azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to mimic the endogenous purine system and serve as a versatile core for a multitude of therapeutic agents.[1][2] This guide delves into the specific biological potential of 3-bromo-5-methyl-4-azaindole derivatives. We will explore the strategic rationale behind this substitution pattern, focusing on its profound implications for kinase inhibition. By examining the roles of the azaindole core, the 5-methyl group, and the synthetically crucial 3-bromo position, this document provides a comprehensive framework for leveraging these derivatives in drug discovery. Included are detailed experimental protocols, data interpretation guides, and workflow visualizations to empower researchers in their quest for novel therapeutics.

The 4-Azaindole Scaffold: A Foundation for Potency and Specificity

Azaindoles, also known as pyrrolopyridines, are bioisosteres of the indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[3] This seemingly minor alteration has significant consequences for the molecule's physicochemical properties. The introduction of the nitrogen atom creates an additional hydrogen bond acceptor, reduces lipophilicity, and modulates the pKa, which can lead to improved solubility, enhanced binding affinity to biological targets, and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1][4]

Among the four possible isomers, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) has been successfully employed in the development of potent inhibitors for several key biological targets, particularly protein kinases.[4][5][6]

Table 1: Comparative Physicochemical Properties of Indole and Azaindole Isomers

| Compound | Structure | LogP | tPSA (Ų) | LogS (Aqueous Solubility) |

|---|---|---|---|---|

| Indole | C₈H₇N | 2.14 | 15.79 | -2.43 |

| 4-Azaindole | C₇H₆N₂ | 1.18 | 28.71 | -1.25 |

| 5-Azaindole | C₇H₆N₂ | 1.28 | 28.71 | -1.51 |

| 6-Azaindole | C₇H₆N₂ | 1.25 | 28.71 | -1.45 |

| 7-Azaindole | C₇H₆N₂ | 1.21 | 28.71 | -1.33 |

Data calculated using standard chemical property prediction software. This table illustrates the general trend of decreased lipophilicity (LogP) and increased polarity (tPSA) for azaindoles compared to indole, contributing to better aqueous solubility (LogS).[7]

Strategic Significance of the 3-Bromo-5-Methyl Substitution Pattern

The decoration of the 4-azaindole core is critical for tuning its biological activity. The 3-bromo-5-methyl substitution pattern is not arbitrary; it represents a deliberate and strategic design for creating a versatile platform for drug discovery.

-

The 5-Methyl Group: This small, lipophilic group serves to probe shallow hydrophobic pockets within the target protein's binding site. Its presence can enhance van der Waals interactions, leading to increased potency. Furthermore, methylation at this position can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

-

The 3-Bromo Group: The bromine atom at the C-3 position is a cornerstone of this scaffold's utility. While it can contribute to binding through halogen bonding, its primary role is that of a versatile synthetic handle.[8] It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This enables the rapid generation of a diverse library of analogues, where various aryl, heteroaryl, alkyl, or amino groups can be installed at the 3-position to systematically explore the chemical space and optimize binding interactions.[8]

Primary Biological Target: Protein Kinase Inhibition

The azaindole scaffold is a well-established "hinge-binder" in the world of kinase inhibitors.[1][9] Protein kinases utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, and the adenine base of ATP forms key hydrogen bonds with the "hinge" region of the kinase active site. Azaindole derivatives mimic this interaction. The N1-H of the pyrrole ring acts as a hydrogen bond donor, while the N4 of the pyridine ring acts as a hydrogen bond acceptor, effectively replicating the pattern of adenine.[7][9]

// Connections azaindole:n1 -> hinge_backbone:f1 [label=" H-Bond (Donor)", arrowhead=none, style=dashed, color="#EA4335", fontcolor="#202124"]; hinge_backbone:f2 -> azaindole:n4 [label=" H-Bond (Acceptor)", arrowhead=none, style=dashed, color="#EA4335", fontcolor="#202124"]; } ` Figure 1: General binding mode of a 4-azaindole derivative in a kinase active site.

Notable Kinase Targets for 4-Azaindole Scaffolds:

Research has identified several kinase families that are potently inhibited by 4-azaindole derivatives. The 3-bromo-5-methyl scaffold serves as an excellent starting point for optimizing inhibitors against these and other related targets.

Table 2: Representative 4-Azaindole Based Kinase Inhibitors

| Kinase Target | Representative Compound Structure | Reported Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| c-Met | 4-Azaindole derivative | IC₅₀ = 20-70 nM | [1] |

| PAK1 | 4-Azaindole aminopyrazole | Kᵢ < 10 nM | [4] |

| TGFβRI (ALK5) | 4-Azaindole derivative | IC₅₀ = 2-6 nM |[5] |

A Practical Drug Discovery Workflow

Leveraging the 3-bromo-5-methyl-4-azaindole scaffold in a drug discovery campaign involves a systematic, multi-step process. The causality behind this workflow is to use the synthetically tractable nature of the scaffold to rapidly generate data for building robust Structure-Activity Relationships (SAR).

// Node Definitions A [label="Step 1: Synthesis of\n3-Bromo-5-Methyl-4-Azaindole Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 2: Library Generation via\nSuzuki Cross-Coupling at C3-Br", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 3: Primary Screening\n(In Vitro Kinase Inhibition Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Step 4: Secondary Screening\n(Cell-Based Potency & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Step 5: SAR Analysis &\nData Interpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Step 6: Lead Optimization\n(ADME/PK Profiling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Candidate Nomination", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [label="Versatile Precursor"]; B -> C [label="Diverse Analogs"]; C -> D [label="Active 'Hits'"]; D -> E [label="Cellular IC₅₀ Data"]; E -> B [label="Iterative Design Cycle", style=dashed, color="#5F6368"]; E -> F [label="Optimized 'Leads'"]; F -> G [label="Preclinical Candidate"]; } ` Figure 2: Iterative drug discovery workflow for 4-azaindole derivatives.

Experimental Protocols

The following protocols are provided as self-validating systems. Each step includes internal controls and checkpoints to ensure data integrity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes the parallel synthesis of a small library of 3-aryl-5-methyl-4-azaindoles from the 3-bromo precursor.

Materials:

-

3-bromo-5-methyl-4-azaindole (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

-

Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq)

-

2M aqueous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane or DME/Water mixture (e.g., 3:1)

-

Nitrogen or Argon source

-

Reaction vials (microwave or standard)

Procedure:

-

Reaction Setup: To a reaction vial, add 3-bromo-5-methyl-4-azaindole, the corresponding arylboronic acid, and the palladium catalyst.

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent/Base Addition: Add the degassed solvent mixture followed by the aqueous base solution.

-

Heating: Heat the reaction mixture to 80-120 °C for 2-16 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Causality Check: A parallel control reaction without the boronic acid should be run to confirm that the starting material is stable under the reaction conditions and that any product formation is dependent on the coupling partner.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product and purify by flash column chromatography or preparative HPLC to yield the desired 3-substituted-5-methyl-4-azaindole.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. Purity should be >95% for use in biological assays.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the ability of a compound to inhibit a specific kinase (e.g., c-Met, PAK1) by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

-

Kinase (e.g., recombinant human c-Met) and its specific substrate

-

Test compounds (dissolved in DMSO)

-

Kinase buffer

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Plating: Serially dilute test compounds in DMSO and dispense into the assay plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

-

Kinase Reaction: a. Prepare a master mix containing the kinase and its substrate in kinase buffer. b. Add the kinase/substrate mix to the wells containing the test compounds. c. Prepare an ATP solution and add it to all wells to initiate the kinase reaction. d. Incubate at room temperature for 1-2 hours.

-

Signal Generation: a. Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The light signal is proportional to the amount of ADP formed and thus, to the kinase activity.

-

Data Analysis:

-

Self-Validation: The "no inhibitor" control represents 100% kinase activity, while the "no enzyme" control represents 0% activity.

-

Calculate the percent inhibition for each compound concentration relative to these controls.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The 3-bromo-5-methyl-4-azaindole scaffold is a highly promising platform for the development of novel therapeutics, particularly kinase inhibitors. Its strategic design combines the favorable physicochemical properties of the 4-azaindole core with a site for hydrophobic interaction (5-methyl) and a versatile synthetic handle for rapid diversification (3-bromo). The workflows and protocols outlined in this guide provide a robust framework for researchers to efficiently explore the chemical space around this core, identify potent biological modulators, and develop comprehensive structure-activity relationships. Future efforts may focus on exploring novel cross-coupling partners, investigating other therapeutic targets beyond kinases, and applying this scaffold to cutting-edge modalities such as PROTACs and covalent inhibitors.

References

-

Désaubry, L., & Giraud, F. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2649. [Link][1]

-

Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1141–1146. [Link][5]

-

Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583–3587. [Link][4]

-

Gkionakis, K., et al. (2018). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Angewandte Chemie International Edition, 57(42), 13876–13880. [Link][10]

-

Ye, W., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 23(10), 2244–2249. [Link][11][12]

-

Guillén-Grima, F., et al. (2021). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C–N and C–O Coupling. Molecules, 26(16), 4983. [Link][13]

-

Shrestha, R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(10), 2736–2746. [Link][14]

-

A2Z Chemical. (n.d.). 3-Acetyl-5-bromo-4-azaindole. A2Z Chemical. [Link][8]

-

Kommera, H., et al. (2020). Azaindole Therapeutic Agents. Future Medicinal Chemistry, 12(13), 1221–1241. [Link][7]

-

Ye, W., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 23(10), 2244–2249. [Link][12]

-

Fang, G., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link][9]

-

Furet, P., et al. (2007). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 17(15), 4146–4150. [Link][6]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 3-Acetyl-5-bromo-4-azaindole [smolecule.com]

- 9. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of 4-Azaindole Compounds

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." Azaindoles, the bioisosteric cousins of indoles and purines, represent a prominent class of such scaffolds.[1][2] These bicyclic heteroaromatic compounds, also known as pyrrolopyridines, consist of a fused pyridine and pyrrole ring. The position of the nitrogen atom in the six-membered ring defines four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole.[1]

While rare in nature, the strategic substitution of a carbon atom in the indole ring with a nitrogen atom imparts unique physicochemical properties that are highly advantageous for drug design.[1][2] This single-atom change can profoundly modulate a compound's potency, solubility, metabolic stability, and hydrogen bonding capacity, while also creating novel intellectual property space.[1] Among the isomers, 4-azaindole has carved a significant niche, particularly in the development of targeted therapies like kinase inhibitors.[3][4][5] This guide provides a comprehensive exploration of the 4-azaindole core, from its initial synthesis to its current-day applications as a cornerstone of modern drug discovery.

Part 1: Foundational Synthesis - The Historical Context

The synthesis of the 4-azaindole scaffold was first reported in the early 20th century, though specific details of its initial discovery are not extensively documented.[6] Early synthetic strategies were often adaptations of classical indole syntheses, which presented unique challenges due to the electronic properties of the pyridine ring.

Classical Approaches and Their Limitations

One of the most renowned methods for indole synthesis is the Fischer indole synthesis . However, its application to the preparation of azaindoles, especially the 4- and 6-isomers, was historically considered inefficient.[7] The reaction, which involves the acid-catalyzed cyclization of a pyridylhydrazine with an aldehyde or ketone, often struggled with the electron-deficient nature of the pyridine ring. It was later discovered that this approach could be effective if the starting pyridylhydrazines contained an electron-donating group, a critical insight that improved yields and expanded the utility of this classical method.[7]

Another foundational method is the Bartoli indole synthesis , which utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent. While a powerful tool, its application to azaindole synthesis requires careful selection of substrates and reaction conditions.[8] These early methods, while groundbreaking, often lacked the versatility and efficiency required for the rapid generation of diverse compound libraries needed in modern drug discovery programs.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Azaindoles [manu56.magtech.com.cn]

A Technical Guide to the Solubility Profile of 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester: Theoretical Principles and Experimental Determination

An In-Depth Technical Guide

Executive Summary

The 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific analogue, 3-Bromo-5-methyl-4-azaindole-2-carboxylic acid ethyl ester, represents a key synthetic intermediate or a potential drug candidate whose efficacy is intrinsically linked to its physicochemical properties. Among these, solubility is a paramount parameter, directly influencing bioavailability, formulation feasibility, and the reliability of in-vitro assay results.[1][2][3] Low solubility can be a significant impediment during drug discovery and development, leading to poor absorption, underestimated toxicity, and increased costs.[1][4]

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive public data for this specific molecule, this document serves as a roadmap for its characterization. It synthesizes theoretical principles based on its molecular structure with field-proven experimental protocols, enabling researchers, scientists, and drug development professionals to accurately assess this critical property. We will delve into the predicted influence of its constituent functional groups, provide detailed, step-by-step protocols for both thermodynamic and kinetic solubility determination, and discuss the critical factors that modulate its dissolution.

Introduction to the 4-Azaindole Scaffold and the Importance of Solubility

The 7-azaindole scaffold and its isomers, such as the 4-azaindole core of the title compound, are bioisosteres of indole. The strategic replacement of a carbon atom with nitrogen in the six-membered ring can significantly enhance the molecule's properties.[5] This substitution can improve aqueous solubility and introduce a key hydrogen bond acceptor site, which can be pivotal for target engagement, all while maintaining a structural architecture that is well-tolerated by many enzyme active sites.[5]

Solubility is a critical gatekeeper in the journey of a compound from a laboratory curiosity to a viable therapeutic. It dictates the maximum concentration achievable in a given solvent, which has profound implications:

-

Bioavailability: A drug must be in solution to be absorbed across biological membranes. Poor aqueous solubility is a leading cause of poor oral bioavailability.[1][4]

-

Formulation Development: The ability to create stable, effective, and deliverable drug formulations (e.g., oral tablets, intravenous solutions) is contingent on the compound's solubility.

-

In-Vitro Screening: Inaccurate solubility data can lead to misleading results in high-throughput screening (HTS) campaigns, as compound precipitation can cause assay artifacts.[1]

Therefore, a robust and early characterization of solubility is not merely a data-gathering exercise but a foundational step in risk mitigation for any drug development program.[6]

Molecular Structure and Predicted Physicochemical Profile

The solubility of this compound is governed by the interplay of its distinct structural components. A qualitative analysis of the molecule (Formula: C₁₁H₁₁BrN₂O₂) provides insight into its likely behavior.[7]

-

4-Azaindole Core (1H-pyrrolo[3,2-b]pyridine): This heterocyclic system contains a pyrrole nitrogen capable of hydrogen bond donation and a pyridine nitrogen that acts as a hydrogen bond acceptor. The pyridine nitrogen, in particular, can be protonated at low pH, which would dramatically increase aqueous solubility.

-

3-Bromo Substituent: The bromine atom is electron-withdrawing and significantly increases the molecular weight and lipophilicity (fat-solubility) of the molecule. This substitution is generally expected to decrease aqueous solubility.[8]

-

5-Methyl Substituent: This small, non-polar alkyl group contributes to the molecule's lipophilicity, likely causing a further, albeit modest, decrease in aqueous solubility.[9]

-